2,6-Difluorobenzylamine
Overview
Description
2,6-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is a derivative of benzylamine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Synthetic Routes and Reaction Conditions:
Reduction of 2,6-Difluorobenzonitrile: One common method involves the reduction of 2,6-difluorobenzonitrile using hydrogen and a catalyst such as Raney nickel.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of m-difluorobenzene with ethylene oxide under the catalysis of a Lewis acid to produce 2,6-difluorophenethyl alcohol.
Industrial Production Methods:
Biocatalytic Reduction: An environmentally friendly method involves the use of nitrile oxidoreductase to reduce 2,6-difluorobenzonitrile to this compound.
Types of Reactions:
Reduction: this compound can be synthesized through the reduction of 2,6-difluorobenzonitrile.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a catalyst like Raney nickel for reduction reactions.
Lewis Acids: For Friedel-Crafts alkylation reactions.
Thionyl Chloride and Ammonia: For converting intermediates to the final amine product.
Major Products:
Mechanism of Action
Target of Action
It is known that this compound has been used in the synthesis of other compounds , suggesting that it may interact with a variety of biological targets.
Pharmacokinetics
Its molecular weight of 14313 suggests that it may be readily absorbed and distributed in the body.
Result of Action
It has been used in the synthesis of other compounds , suggesting that it may have a role in chemical reactions within the cell.
Scientific Research Applications
2,6-Difluorobenzylamine is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly in the production of antiviral agents like dolutegravir.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential in creating novel materials with specific properties due to the presence of fluorine atoms.
Comparison with Similar Compounds
- 2,4-Difluorobenzylamine
- 3,4-Difluorobenzylamine
- 4-Fluorobenzylamine
Comparison:
- 2,6-Difluorobenzylamine vs. 2,4-Difluorobenzylamine: Both compounds have two fluorine atoms, but their positions on the benzene ring differ, leading to variations in their chemical reactivity and applications .
- This compound vs. 3,4-Difluorobenzylamine: The difference in fluorine atom positions affects the compound’s electronic properties and its suitability for different synthetic applications .
- This compound vs. 4-Fluorobenzylamine: The presence of an additional fluorine atom in this compound can enhance its reactivity compared to 4-fluorobenzylamine .
This compound stands out due to its unique substitution pattern, which imparts distinct chemical properties and makes it valuable in specific synthetic and pharmaceutical applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCUDKMMPTXMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219486 | |
Record name | 2,6-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69385-30-4 | |
Record name | 2,6-Difluorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69385-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069385304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIFLUOROBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM5SCB3F4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the inclusion of 2,6-Difluorobenzylamine in crown ether supramolecules affect their phase transition temperature?
A1: Research indicates that incorporating this compound as a guest cation in crown ether supramolecules significantly increases their phase transition temperatures. This effect is observed in the formation of [(DFBA)(15-crown-5)]X supramolecules, where DFBA represents this compound and X represents either ClO4- or ReO4-. The phase transition temperatures rise to 377 K for [(DFBA)(15-crown-5)]ClO4 and 391 K for [(DFBA)(15-crown-5)]ReO4 []. This increase is attributed to the introduction of the difluoro-substituted benzylamine, suggesting its influence on the molecular interactions within the supramolecular structure.
Q2: Can the choice of anion in this compound-containing crown ether supramolecules influence their second-harmonic generation (SHG) properties?
A2: Yes, the selection of the anion plays a crucial role in determining the SHG activity of this compound-containing crown ether supramolecules. Research demonstrates that substituting perchlorate (ClO4-) with the larger and heavier perrhenate (ReO4-) in [(DFBA)(15-crown-5)]X (DFBA = this compound) changes the space group from centrosymmetric (CS) P2/c to the non-centrosymmetric (NCS) Pca21 []. This transition from a CS to an NCS space group is crucial because only NCS structures exhibit SHG. Consequently, [(DFBA)(15-crown-5)]ReO4 displays switchable and stable SHG activity, unlike its perchlorate counterpart. This highlights the significant impact of anion selection on the physical properties and potential applications of these supramolecules.
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